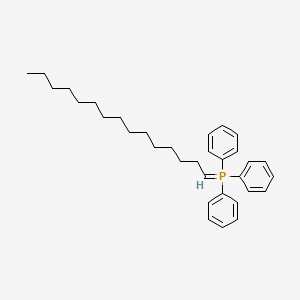

Phosphorane, pentadecylidenetriphenyl-

Description

Phosphorane, pentadecylidenetriphenyl- (CAS: Not explicitly listed in public databases; hypothetical structure based on nomenclature) is a substituted phosphorane derivative featuring a pentadecylidene group (C₁₅H₂₉) and three phenyl (C₆H₅) substituents bound to a pentavalent phosphorus center. Phosphoranes are organophosphorus compounds with diverse applications in organic synthesis, particularly as intermediates in Wittig-type olefination reactions or as ligands in coordination chemistry. However, detailed experimental data on this specific compound remain scarce in publicly accessible literature.

Properties

CAS No. |

97818-08-1 |

|---|---|

Molecular Formula |

C33H45P |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

pentadecylidene(triphenyl)-λ5-phosphane |

InChI |

InChI=1S/C33H45P/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-30-34(31-24-17-14-18-25-31,32-26-19-15-20-27-32)33-28-21-16-22-29-33/h14-22,24-30H,2-13,23H2,1H3 |

InChI Key |

WTSJHQCIAKCBLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphorane, pentadecylidenetriphenyl- typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with an alkyl halide to form a phosphonium salt, which is then deprotonated to yield the desired phosphorane .

Industrial Production Methods

Industrial production of phosphorane, pentadecylidenetriphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphorane, pentadecylidenetriphenyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like butyl lithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Phosphorane, pentadecylidenetriphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, pentadecylidenetriphenyl- involves the formation of a phosphonium ylide intermediate, which can react with various electrophiles to form new carbon-phosphorus bonds. This mechanism is central to its role in the Wittig reaction, where the ylide reacts with aldehydes or ketones to form alkenes .

Comparison with Similar Compounds

Comparison with Similar Phosphorane Derivatives

Phosphoranes vary significantly in reactivity, stability, and application based on substituent effects. Below is a comparative analysis of pentadecylidenetriphenylphosphorane with structurally analogous compounds:

Table 1: Key Properties of Selected Phosphoranes

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Reactivity in Olefination | Stability in Air | Key Applications |

|---|---|---|---|---|---|---|

| Pentadecylidenetriphenylphosphorane | C₁₅H₂₉, 3×C₆H₅ | ~530 (estimated) | Not reported | Moderate (hypothetical) | Likely low | Hypothetical: Surfactant catalysis |

| Triphenylphosphine (PPh₃) | 3×C₆H₅ | 262.29 | 80–82 | Low (reducing agent) | High | Ligand, Staudinger reaction |

| Triphenylphosphine Oxide (OPPh₃) | 3×C₆H₅, O | 278.29 | 156–158 | Inert | Very high | Byproduct in Wittig reactions |

| Pentaphenylphosphorane | 5×C₆H₅ | 446.46 | 220–225 | High | Moderate | Olefination, coordination chemistry |

| Ylide-based Phosphoranes (e.g., Wittig reagents) | Alkyl/aryl, R₂P=CHR’ | Variable | Variable | Very high | Low (moisture-sensitive) | Alkene synthesis |

Key Findings:

Substituent Effects: The bulky pentadecylidene group in pentadecylidenetriphenylphosphorane likely reduces its reactivity compared to smaller phosphoranes (e.g., pentaphenylphosphorane), but enhances solubility in nonpolar solvents . Triphenylphosphine and its oxide are air-stable but lack the olefination capability of ylide-based phosphoranes.

Reactivity :

- Ylide-derived phosphoranes (e.g., Wittig reagents) exhibit superior reactivity in alkene formation due to their polarized P=C bonds. Pentadecylidenetriphenylphosphorane, lacking such a polarized structure, may require harsher conditions for similar transformations .

Applications :

- Triphenylphosphine is widely used as a ligand or reductant, whereas phosphoranes like pentadecylidenetriphenylphosphorane may find niche roles in micellar catalysis or phase-transfer systems due to their long alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.